8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H5BrFNO3 and a molecular weight of 286.1 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a quinoline core substituted with bromine, fluorine, and hydroxyl groups .
Preparation Methods
The synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves multiple steps. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include copper salts, D-glucose, and proline, which facilitate the formation of desired products . Major products formed from these reactions include various quinoline derivatives with altered functional groups .
Scientific Research Applications
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid can be compared to other quinoline derivatives, such as:
- Flindersine
- N-methylflindersine
- Haplamine
- N-methylhaplamine
These compounds share a similar quinoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of bromine and fluorine in this compound makes it unique, as these atoms can influence the compound’s reactivity and interactions with molecular targets .
Properties
IUPAC Name |
8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUZMPYPFCZPIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392911 |
Source
|
Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019016-15-9 |
Source
|
Record name | 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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